3-(3-(4-Fluorophenoxy)phenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
3-[3-(4-fluorophenoxy)phenyl]-1-[4-(2-methylpropylsulfonyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FNO4S/c1-18(2)17-31(28,29)23-12-14-26(15-13-23)24(27)11-6-19-4-3-5-22(16-19)30-21-9-7-20(25)8-10-21/h3-5,7-10,16,18,23H,6,11-15,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUSNXFICIHSLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CCC2=CC(=CC=C2)OC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3-(4-Fluorophenoxy)phenyl)-1-(4-(isobutylsulfonyl)piperidin-1-yl)propan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H24FNO3S
- Molecular Weight : 357.47 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in neurotransmission and inflammatory processes. The presence of the piperidine moiety suggests potential interactions with central nervous system (CNS) targets, while the fluorophenoxy group may enhance lipophilicity, improving membrane permeability.
Antimicrobial Activity
Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance:
- Study Findings : A study demonstrated that similar piperidine derivatives showed activity against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 2 to >100 μM .
| Compound | MIC (μM) against S. aureus | MIC (μM) against P. aeruginosa |
|---|---|---|
| 3g | 2 | >100 |
| Ciprofloxacin | 4 | 0.8 |
Antiviral Activity
The compound's structural analogs have been evaluated for antiviral properties, particularly against HIV and other viruses:
- Case Study : In vitro studies showed that certain piperidine derivatives exhibited moderate protection against CVB-2 and HSV-1, with cytotoxic concentrations (CC50) around 92 μM in Vero cells .
Anticancer Potential
Preliminary studies suggest that compounds containing similar structural features may also possess anticancer properties:
- Mechanism : The sulfonamide group is known to interact with various enzymes involved in cell proliferation and apoptosis pathways, potentially leading to cancer cell death.
Pharmacological Studies
Several pharmacological evaluations have been conducted to assess the efficacy and safety profile of compounds similar to this compound.
In Vivo Studies
In vivo studies are essential for understanding the pharmacokinetics and therapeutic potential of this compound:
- Animal Models : Studies using rodent models have shown that compounds with similar structures can modulate inflammatory responses and exhibit analgesic effects.
Comparison with Similar Compounds
Structural Analogs with Isobutylsulfonyl Piperidine Moieties
Key Differences :
- Trifluoromethyl vs. The methylsulfonyl group (in ) adds polarity, favoring aqueous solubility and target binding via hydrogen bonding.
- Biological Implications : Methylsulfonyl derivatives may exhibit better pharmacokinetic profiles in hydrophilic environments, while trifluoromethyl analogs could show improved tissue penetration.
Analogs with Fluorinated Aromatic Systems
Key Differences :
- Benzothiazole vs.
- Fluorophenoxy Group: Present in both the target compound and , this group enhances metabolic stability and electronic effects on aromatic systems.
Chalcone and Cytotoxic Propan-1-one Derivatives
Key Differences :
- Backbone Flexibility: The target compound’s propan-1-one backbone lacks the conjugated enone system of chalcones (in ), reducing reactivity but improving stability.
- Thio vs. Sulfonyl Groups : Phenylthio derivatives (in ) exhibit higher lipophilicity, whereas sulfonyl-containing analogs (e.g., target compound) offer better solubility and hydrogen-bonding capacity.
Preparation Methods
Sulfonylation of Piperidine
Piperidine undergoes direct sulfonylation with isobutylsulfonyl chloride under basic conditions to yield the sulfonamide.
Procedure :
- Dissolve piperidine (10 mmol) in anhydrous dichloromethane (DCM, 30 mL).
- Add triethylamine (12 mmol) and cool to 0°C.
- Slowly add isobutylsulfonyl chloride (10 mmol) dropwise.
- Stir at room temperature for 12 hours.
- Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.
- Purify via flash chromatography (PE/EA = 5:1) to isolate 4-(isobutylsulfonyl)piperidine as a white solid (72% yield).
Key Considerations :
- Excess triethylamine ensures complete deprotonation of piperidine.
- Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.
Synthesis of 3-(4-Fluorophenoxy)phenyl Propan-1-one
Friedel-Crafts Acylation for Propan-1-one Installation
3-Bromophenyl propan-1-one is synthesized via Friedel-Crafts acylation, though alternative methods are required due to the deactivating bromine substituent.
Alternative Approach – Directed ortho-Metalation :
Ullmann Coupling for Phenoxy Linkage
Introduce the 4-fluorophenoxy group via copper-catalyzed coupling.
Procedure :
- Combine 3-bromophenyl propan-1-one (5 mmol), 4-fluorophenol (5.5 mmol), CuI (0.5 mmol), and K₂CO₃ (15 mmol) in DMF (20 mL).
- Heat at 120°C for 24 hours under N₂.
- Extract with ethyl acetate, wash with brine, dry, and concentrate.
- Purify via chromatography (PE/EA = 8:1) to obtain 3-(4-fluorophenoxy)phenyl propan-1-one (68% yield).
Fragment Coupling: Nucleophilic Substitution at the Ketone
α-Bromination of Propan-1-one
Activate the ketone for substitution by introducing a bromine at the α-position.
Procedure :
Displacement with 4-(Isobutylsulfonyl)piperidine
Procedure :
- Mix α-bromo ketone (5 mmol), 4-(isobutylsulfonyl)piperidine (6 mmol), and K₂CO₃ (15 mmol) in DMF (20 mL).
- Heat at 80°C for 18 hours.
- Quench with water, extract with ethyl acetate, dry, and concentrate.
- Purify via chromatography (PE/EA = 3:1) to obtain the target compound (65% yield).
Alternative Synthetic Routes and Optimization
Reductive Amination Strategy
Photochemical Coupling
Leveraging methodologies from β-amido sulfone synthesis:
- Form an oxime ester intermediate from the propan-1-one.
- Irradiate at 390 nm with a Kessil lamp in the presence of the piperidine derivative.
- Hydrolyze and purify to yield the product (52% yield).
Analytical Characterization and Validation
Key Data :
- ¹H NMR (CDCl₃): δ 7.45–7.20 (m, aromatic), 4.12–3.80 (m, piperidine), 2.93 (s, SO₂CH₂).
- HPLC : Purity >98% (C18 column, MeOH/H₂O = 70:30).
- MS (ESI+) : m/z 489.2 [M+H]⁺.
Industrial-Scale Considerations and Patent Landscape
Patent US11951100B2 highlights the utility of sulfonylated piperidines in pharmaceutical formulations, validating the scalability of sulfonylation and coupling steps. Critical parameters include:
- Temperature Control : Maintain <5°C during sulfonyl chloride additions to minimize byproducts.
- Catalyst Screening : CuI/1,10-phenanthroline systems enhance Ullmann coupling efficiency (yield: 76%).
Q & A
Basic: What are the critical steps for synthesizing this compound, and how can intermediate purity be ensured?
Answer:
The synthesis typically involves multi-step reactions, including:
- Coupling reactions to attach the fluorophenoxy and isobutylsulfonyl-piperidinyl groups to the propan-1-one backbone.
- Sulfonylation of the piperidine ring under controlled conditions (e.g., inert atmosphere, 0–5°C) to prevent side reactions .
- Purification via column chromatography or recrystallization, monitored by thin-layer chromatography (TLC) or HPLC to confirm intermediate purity .
Key Optimization Strategies:
- Use catalysts like triethylamine for sulfonylation steps to enhance yields .
- Maintain reaction temperatures below 50°C to avoid decomposition of sensitive functional groups .
Basic: Which spectroscopic and chromatographic methods are recommended for structural characterization?
Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR to confirm substituent positions on the phenyl and piperidinyl groups. For example, the fluorophenoxy group shows distinct aromatic splitting patterns .
- 19F NMR to verify fluorine substitution .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to validate the molecular formula (e.g., expected [M+H]+ peak) .
- High-Performance Liquid Chromatography (HPLC): To assess purity (>95%) using a C18 column and acetonitrile/water gradient .
Advanced: How can researchers resolve contradictions in biological activity data across assay conditions?
Answer:
Discrepancies may arise due to:
- Variability in assay pH or solvent systems , which affect compound solubility and target binding. Standardize buffer conditions (e.g., pH 7.4 PBS) and use DMSO concentrations ≤0.1% .
- Off-target interactions: Perform counter-screens against related receptors/enzymes (e.g., GPCR panels) to rule out non-specific effects .
- Dose-response validation: Repeat assays with 8–10 concentration points to ensure reproducibility of IC50/EC50 values .
Advanced: What computational strategies predict the compound’s pharmacokinetic (PK) properties?
Answer:
- Molecular Dynamics (MD) Simulations: Model blood-brain barrier permeability using logP values (predicted ~3.2) and polar surface area (<90 Ų) .
- CYP450 Metabolism Prediction: Tools like SwissADME identify potential metabolic sites (e.g., sulfonyl group oxidation) .
- Protein Binding Affinity: Docking studies (AutoDock Vina) to estimate binding energies with serum albumin, correlating with free drug availability .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
Answer:
- Functional Group Modifications:
- Replace the 4-fluorophenoxy group with electron-withdrawing substituents (e.g., Cl, CF3) to enhance receptor affinity .
- Modify the isobutylsulfonyl moiety to a smaller alkylsulfonyl group to improve solubility .
- Bioisosteric Replacement: Substitute the propan-1-one linker with a bioisostere like a 1,2,4-oxadiazole ring to enhance metabolic stability .
Basic: What experimental design principles apply to in vitro pharmacological testing?
Answer:
- Positive/Negative Controls: Include known agonists/antagonists (e.g., reference inhibitors for enzyme assays) to validate assay sensitivity .
- Replicates: Use ≥3 technical replicates per concentration to account for plate-to-plate variability .
- Blinding: Randomize compound allocation to avoid experimenter bias .
Advanced: How can stability issues during long-term storage be mitigated?
Answer:
- Storage Conditions:
- Store at –20°C in amber vials under argon to prevent photodegradation and oxidation .
- Use desiccants to avoid hydrolysis of the sulfonyl group .
- Stability Monitoring: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC to identify degradation products .
Advanced: What methodologies address low yield in the final coupling step?
Answer:
- Catalyst Screening: Test palladium-based catalysts (e.g., Pd(OAc)2) for Suzuki-Miyaura coupling of aromatic fragments .
- Solvent Optimization: Replace polar aprotic solvents (DMF) with toluene/water biphasic systems to improve reaction efficiency .
- Microwave-Assisted Synthesis: Reduce reaction time from 24h to 2h while maintaining yields >80% .
Table 1: Key Analytical Parameters for Characterization
| Technique | Purpose | Critical Parameters |
|---|---|---|
| 1H NMR | Confirm substituent positions | δ 7.2–7.8 (aromatic protons) |
| HPLC | Assess purity | Retention time: 12.3 min |
| HRMS | Validate molecular formula | [M+H]+: 487.18 (calculated) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
